

Application Note: Mass Spectrometry

Characterization of N-Methylated Peptides

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Compound of Interest

Compound Name: *Boc-N-Me-Met-OH*

Cat. No.: *B3149298*

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Audience: Researchers, scientists, and drug development professionals.

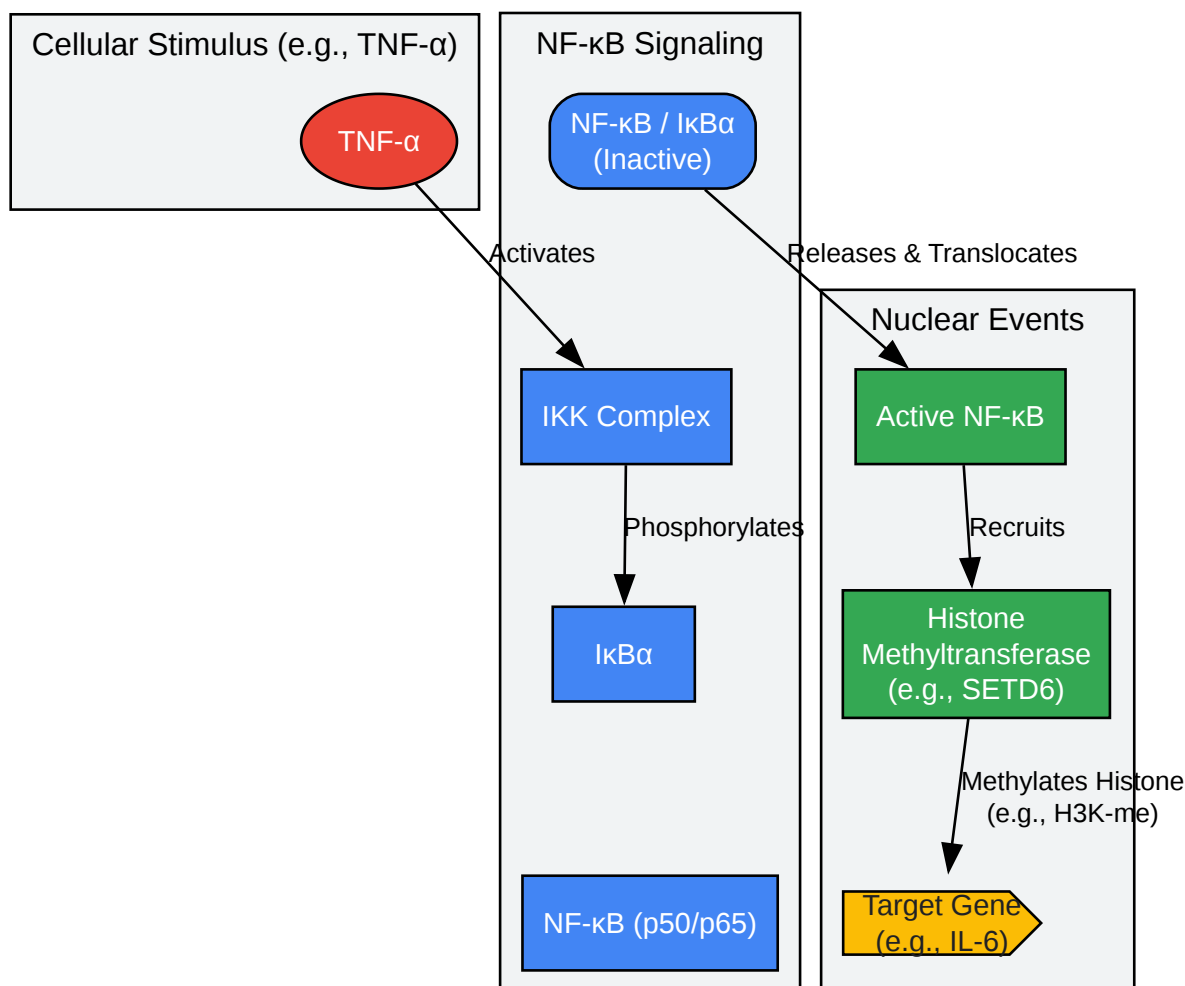
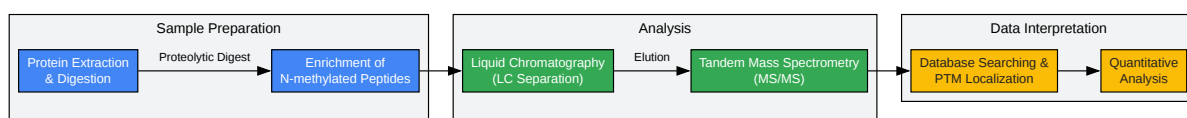
Introduction

N-methylation is a critical post-translational modification (PTM) where one or more methyl groups are added to nitrogen atoms within a peptide or protein.^[1] This modification, occurring on the side chains of amino acids like lysine and arginine or at the protein's N-terminus, plays a fundamental role in regulating numerous cellular processes, including signal transduction, transcriptional regulation, and protein-protein interactions.^{[1][2]} The addition of a methyl group (14.01565 Da) or substitutions of H with CH₃ can subtly alter a protein's structure and function, influencing its stability, hydrophobicity, and binding affinities.^{[3][4]} Consequently, aberrant methylation patterns have been implicated in various diseases, including cancer and neurodegenerative disorders, making N-methylated peptides significant targets for drug development and biomarker discovery.^{[2][5]}

Mass spectrometry (MS) has become the definitive tool for identifying and quantifying protein methylation.^[1] However, the characterization of N-methylated peptides presents unique analytical challenges, such as the labile nature of the methyl group under certain fragmentation techniques and the existence of isobaric modifications (e.g., lysine trimethylation and arginine acetylation). This document provides detailed protocols and application insights for the robust characterization of N-methylated peptides using advanced mass spectrometry techniques.

Experimental Workflow for N-Methylated Peptide Characterization

A typical workflow for identifying and characterizing N-methylated peptides from a complex biological sample involves several key stages: protein extraction and digestion, enrichment of methylated peptides, separation by liquid chromatography, and analysis by tandem mass spectrometry. Each step is critical for achieving high-quality, reliable results.



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